{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine - 401589-02-4

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

Catalog Number: EVT-2952152
CAS Number: 401589-02-4
Molecular Formula: C17H19N3O
Molecular Weight: 281.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4'-[(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide

  • Compound Description: This compound serves as a lead structure in the development of arginine vasopressin (AVP) antagonists targeting both V1A and V2 receptors. []
  • Relevance: This compound shares a core structure with {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, consisting of a benzamide moiety connected to a cyclic amine through a carbonyl linker. The key difference lies in the cyclic amine: a tetrahydrobenzazepine ring in this compound compared to a phenylpiperazine ring in {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine. This structural similarity suggests potential for exploring modifications to the cyclic amine portion of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine to modulate its biological activity, particularly in the context of AVP antagonism. []

2-(4-Methylphenyl)-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide (1g)

  • Compound Description: This derivative introduces a 2-(4-methylphenyl) substituent on the benzamide moiety of the lead compound. This modification significantly enhances antagonistic activity for both V1A (8.6-fold increase) and V2 (38-fold increase) receptors compared to the unsubstituted compound. []
  • Relevance: The improved activity of this compound highlights the impact of substituents on the benzamide ring. Similar modifications to the phenyl ring of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine could be investigated to optimize its pharmacological properties. []

3-Phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide Derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential non-steroidal anti-inflammatory drugs (NSAIDs). They were evaluated for their ability to inhibit carrageenan-induced paw edema in rats. []
  • Relevance: These derivatives highlight the versatility of the 4-phenylpiperazine moiety in medicinal chemistry. While structurally similar to {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, these compounds incorporate a pyrazole ring instead of a benzamide. Exploring the anti-inflammatory potential of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, potentially through modifications incorporating a pyrazole scaffold, could be an avenue for future research. []

(S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and its Analogs

  • Compound Description: This series of compounds represents a class of dopamine D2 and D3 agonists investigated for their potential in treating Parkinson's disease (PD). The research focused on understanding the structural features that contribute to D2/D3 selectivity. []
  • Relevance: These compounds demonstrate the significant impact of structural variations on receptor selectivity within a series. Despite lacking the benzamide core found in {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, they share the 4-phenylpiperazine unit. This commonality emphasizes the importance of the 4-phenylpiperazine moiety in interacting with specific biological targets. Understanding how modifications to {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine alter its binding affinity and selectivity profiles could provide valuable insights for drug development. []
  • Compound Description: TG100435 is a potent, multi-targeted Src family kinase inhibitor with demonstrated anti-cancer activity. Its primary metabolite, TG100855 (the ethylpyrrolidine N-oxide), exhibits even greater potency. [, , ]
  • Relevance: Though structurally distinct from {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, both TG100435 and its metabolite highlight the metabolic lability of nitrogen-containing aromatic compounds. This underscores the importance of investigating the metabolic stability and potential metabolite profiles of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine in the context of drug development. [, , ]

N-{4-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}-arylamides

  • Compound Description: These newly synthesized arylpiperazine derivatives were designed as potential ligands for serotonin receptors, particularly the 5-HT1A subtype, with the aim of developing treatments for schizophrenia and depression. []
  • Relevance: This series exhibits a clear structural similarity to {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, particularly in the 4-arylpiperazine moiety. This suggests that {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine might also possess affinity for serotonin receptors, warranting further investigation into its potential as a central nervous system-active agent. []

2-Hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates

  • Compound Description: This series of 29 derivatives was synthesized and tested for antimycobacterial activity against Mycobacterium kansasii and Mycobacterium avium. These compounds showed promising activity, particularly against M. kansasii. The research utilized the Free-Wilson method to understand the relationship between structure and antimycobacterial activity. []
  • Relevance: Similar to {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, this series incorporates a 4-phenylpiperazine unit. This suggests that modifying {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine to incorporate features of the 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates, such as the carbamate group and propyl linker, could be a strategy to develop new antimycobacterial agents. []

1-[3-(4-Phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-Phenylpiperidine)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one Derivatives

  • Compound Description: These novel phenylpiperazine and phenylpiperidine derivatives, designed with a 3,3-disubstituted pyrrolidin-2-one fragment, were synthesized and assessed for their antiarrhythmic and antihypertensive activities. They were also evaluated for their binding affinity for alpha1-adrenoceptors (ARs). []
  • Relevance: This series shares the 4-phenylpiperazine moiety with {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, indicating a potential for cardiovascular activity. Investigating the interactions of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine with alpha1-ARs, along with its potential antiarrhythmic and antihypertensive properties, could be a promising direction for research. []

(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-Phenylpiperazin-1-ylmethyl)-1,2,4-triazole Derivatives

  • Compound Description: This series of compounds, featuring either a 1,3,4-oxadiazole or 1,2,4-triazole ring linked to a 4-phenylpiperazine moiety through a methylene bridge, was synthesized and evaluated for tuberculostatic activity in vitro. []
  • Relevance: This series again highlights the 4-phenylpiperazine group as a valuable pharmacophore in medicinal chemistry, this time for antitubercular activity. Although structurally different from {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine, these compounds suggest the potential for exploring the antitubercular activity of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine derivatives. Modifications could involve incorporating oxadiazole or triazole rings into the structure. []

Properties

CAS Number

401589-02-4

Product Name

{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine

IUPAC Name

(2-aminophenyl)-(4-phenylpiperazin-1-yl)methanone

Molecular Formula

C17H19N3O

Molecular Weight

281.359

InChI

InChI=1S/C17H19N3O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13,18H2

InChI Key

CJBOURQJSLLWDU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.